PROTAC HSP90 degrader BP3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

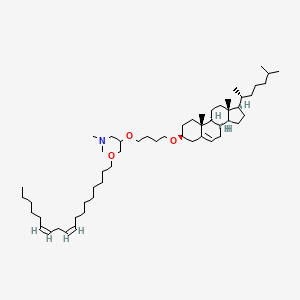

PROTAC HSP90 デグレーダー BP3 は、プロテオリシス標的キメラ (PROTAC) 戦略を通じてヒートショックタンパク質 90 (HSP90) を分解するように設計された強力で選択的な化合物です。 この化合物は、がんタンパク質の安定性と活性化に不可欠なタンパク質である HSP90 を標的化して分解することにより、乳がん細胞の増殖を著しく抑制する可能性を示しています .

準備方法

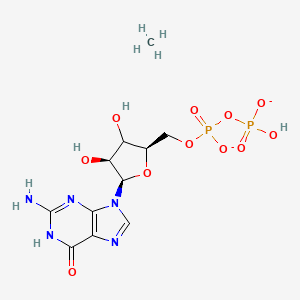

PROTAC HSP90 デグレーダー BP3 の合成には、二機能性分子の設計と組み立てを含む複数段階のプロセスが含まれます。この分子は通常、HSP90 に結合するリガンド、リンカー、および E3 ユビキチンリガーゼを募集するリガンドで構成されます。PROTAC HSP90 デグレーダー BP3 の具体的な合成経路と反応条件は、専有技術であり、詳細には公開されていません。 一般的なアプローチには、カップリング反応や精製工程など、標準的な有機合成技術が含まれます .

化学反応の分析

PROTAC HSP90 デグレーダー BP3 は、以下を含むいくつかの種類の化学反応を受けます。

酸化と還元: これらの反応は、分子の官能基を修飾し、その活性を変化させる可能性があります。

置換反応: これらの反応は、分子の特定の原子または基を置換することができ、その特性を修飾するために使用されます。

クリックケミストリー: PROTAC HSP90 デグレーダー BP3 はアルキン基を含み、アジド基を含む分子との銅触媒アザイドアルキン環状付加 (CuAAc) を受けます.

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および銅触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

PROTAC HSP90 デグレーダー BP3 は、以下を含む幅広い科学研究への応用を備えています。

化学: タンパク質分解と細胞プロセスにおける HSP90 の役割を研究するためのツールとして使用されます。

生物学: タンパク質分解のメカニズムと細胞機能に対する HSP90 阻害の影響を理解するために研究で使用されます。

医学: HSP90 を選択的に分解し、がん細胞の増殖を抑制することにより、乳がんや他の癌の治療における潜在的な治療的用途について調査されています

科学的研究の応用

PROTAC HSP90 degrader BP3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and the role of HSP90 in cellular processes.

Biology: Employed in research to understand the mechanisms of protein degradation and the effects of HSP90 inhibition on cellular functions.

Medicine: Investigated for its potential therapeutic applications in treating breast cancer and other cancers by selectively degrading HSP90 and inhibiting cancer cell growth

Industry: Utilized in the development of new therapeutic strategies and drug discovery efforts targeting HSP90.

作用機序

PROTAC HSP90 デグレーダー BP3 は、E3 ユビキチンリガーゼを HSP90 に募集することにより効果を発揮し、HSP90 のユビキチン化とそれに続くプロテアソームによる分解につながります。この分解は、HSP90 に依存するがんタンパク質の安定性と活性化を阻害することにより、がん細胞の増殖を抑制します。 関与する分子標的には、分解プロセスを促進するために連携する HSP90 と E3 ユビキチンリガーゼが含まれます .

類似化合物との比較

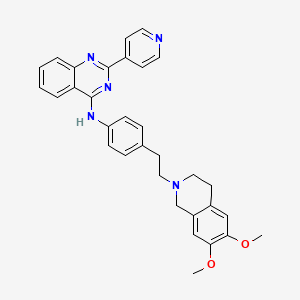

PROTAC HSP90 デグレーダー BP3 は、その機能を単に阻害するのではなく、HSP90 の選択的分解につながる PROTAC ベースのメカニズムのために、他の HSP90 阻害剤と比較してユニークです。同様の化合物には以下が含まれます。

PROTAC HSP90 デグレーダー BP1: 類似の特性を持つ別の PROTAC ベースの HSP90 デグレーダーですが、構造成分が異なります。

PROTAC HSP90 デグレーダー BP2: 類似のメカニズムを持つ化合物ですが、有効性と選択性が異なります。

従来の HSP90 阻害剤: ゲルダナマイシンとその誘導体など、分解を誘発せずに HSP90 機能を阻害する化合物

PROTAC HSP90 デグレーダー BP3 は、HSP90 を選択的に分解できるため、がん治療に対するより効果的なアプローチを提供する可能性があります。

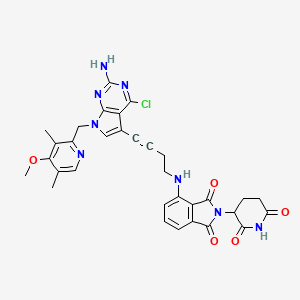

特性

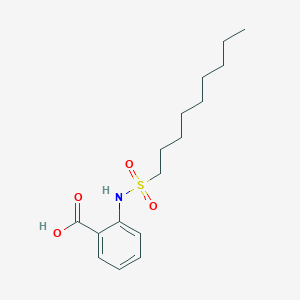

分子式 |

C32H29ClN8O5 |

|---|---|

分子量 |

641.1 g/mol |

IUPAC名 |

4-[4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C32H29ClN8O5/c1-16-13-36-21(17(2)26(16)46-3)15-40-14-18(24-27(33)38-32(34)39-28(24)40)7-4-5-12-35-20-9-6-8-19-25(20)31(45)41(30(19)44)22-10-11-23(42)37-29(22)43/h6,8-9,13-14,22,35H,5,10-12,15H2,1-3H3,(H2,34,38,39)(H,37,42,43) |

InChIキー |

ZSERQSKFLSKTGE-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane](/img/structure/B10831043.png)

![N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B10831045.png)

![methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)

![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B10831117.png)